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Compound of Interest

Compound Name: (2-Aminopyrimidin-5-yl)methanol

Cat. No.: B050246 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
(2-Aminopyrimidin-5-yl)methanol (CAS No: 120747-85-5) is a heterocyclic compound

featuring the 2-aminopyrimidine scaffold, a privileged structure in medicinal chemistry.

Derivatives of 2-aminopyrimidine are known to exhibit a wide range of biological activities,

including antimicrobial, anticancer, and anti-inflammatory properties. This document provides a

technical overview of the spectroscopic characteristics and a representative synthetic route for

(2-Aminopyrimidin-5-yl)methanol. Due to the limited availability of experimental data in peer-

reviewed literature, this guide utilizes predicted and typical spectroscopic data to serve as a

reference for researchers.

Chemical Structure and Properties
IUPAC Name: (2-Aminopyrimidin-5-yl)methanol

CAS Number: 120747-85-5

Molecular Formula: C₅H₇N₃O

Molecular Weight: 125.13 g/mol
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The following tables summarize the predicted and typical spectroscopic data for (2-
Aminopyrimidin-5-yl)methanol. This data is intended for reference and should be confirmed

with experimental results.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for (2-Aminopyrimidin-5-yl)methanol in DMSO-d₆

Chemical Shift (δ)
ppm

Multiplicity Number of Protons Assignment

~8.2 s 2H
Pyrimidine C4-H, C6-

H

~6.5 br s 2H -NH₂

~5.2 t 1H -OH

~4.4 d 2H -CH₂OH

Table 2: Predicted ¹³C NMR Spectral Data for (2-Aminopyrimidin-5-yl)methanol in DMSO-d₆

Chemical Shift (δ) ppm Carbon Assignment

~163 C2

~158 C4, C6

~120 C5

~60 -CH₂OH

Infrared (IR) Spectroscopy
Table 3: Typical IR Absorption Frequencies for (2-Aminopyrimidin-5-yl)methanol
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Wavenumber
(cm⁻¹)

Intensity Vibration Functional Group

3450-3300 Strong, Broad O-H Stretch Alcohol

3350-3150 Medium N-H Stretch Primary Amine

3100-3000 Medium C-H Stretch Aromatic (Pyrimidine)

2950-2850 Medium C-H Stretch Aliphatic (-CH₂-)

1650-1550 Strong C=N, C=C Stretch Pyrimidine Ring

1640-1560 Medium N-H Bend Primary Amine

1400-1200 Strong C-O Stretch Primary Alcohol

Mass Spectrometry (MS)
Table 4: Expected Mass Spectrometry Data for (2-Aminopyrimidin-5-yl)methanol

m/z Interpretation

125 [M]⁺ (Molecular Ion)

108 [M-OH]⁺

96 [M-CH₂OH]⁺

79 Fragmentation of pyrimidine ring

Experimental Protocols
Representative Synthesis of (2-Aminopyrimidin-5-
yl)methanol
The synthesis of (2-aminopyrimidin-5-yl)methanol can be achieved through the reduction of

a suitable precursor such as 2-amino-5-formylpyrimidine or a 2-aminopyrimidine-5-carboxylate

ester. A representative procedure using the reduction of an ester is detailed below.

Scheme 1: Synthesis of (2-Aminopyrimidin-5-yl)methanol
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Reactants
Work-up Purification Product

Ethyl 2-aminopyrimidine-5-carboxylate

Reduction1.

Lithium Aluminum Hydride (LiAlH4)
in dry THF Aqueous Work-up

(e.g., Fieser work-up)
2. Column Chromatography

(Silica gel, e.g., EtOAc/Hexane)
3. (2-Aminopyrimidin-5-yl)methanol4.

Click to download full resolution via product page

Synthesis Workflow

Procedure:

Reaction Setup: To a stirred solution of ethyl 2-aminopyrimidine-5-carboxylate (1.0 eq) in

anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C,

slowly add a solution of lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) in THF.

Reaction: After the addition is complete, allow the reaction mixture to warm to room

temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the

complete consumption of the starting material.

Quenching: Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄

by the sequential slow addition of water, followed by a 15% aqueous solution of sodium

hydroxide, and then more water (Fieser work-up).

Filtration: Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of

Celite®, washing the filter cake with additional THF or ethyl acetate.

Extraction and Drying: Combine the organic filtrates and evaporate the solvent under

reduced pressure. Dissolve the residue in ethyl acetate and wash with brine. Dry the organic

layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

Purification: Purify the crude product by column chromatography on silica gel using a

suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (2-
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Aminopyrimidin-5-yl)methanol.

General Protocol for NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL

of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR

spectrometer.

¹H NMR: Typically, 16-64 scans are acquired with a relaxation delay of 1-2 seconds.

¹³C NMR: A proton-decoupled experiment is typically run, requiring 1024-4096 scans with

a relaxation delay of 2-5 seconds, depending on the sample concentration.

General Protocol for FT-IR Spectroscopy
Sample Preparation: Prepare the sample as a KBr pellet by mixing a small amount of the

solid compound with dry potassium bromide and pressing it into a thin, transparent disk.

Alternatively, for an Attenuated Total Reflectance (ATR) accessory, place a small amount of

the solid sample directly on the ATR crystal.

Background Scan: Perform a background scan of the empty spectrometer or the clean ATR

crystal.

Sample Scan: Acquire the spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

General Protocol for Mass Spectrometry
Sample Introduction: Introduce the sample into the mass spectrometer, typically dissolved in

a suitable solvent (e.g., methanol or acetonitrile), via direct infusion or through a liquid

chromatography (LC) system.

Ionization: Use an appropriate ionization technique, such as Electrospray Ionization (ESI) or

Atmospheric Pressure Chemical Ionization (APCI).

Analysis: Analyze the generated ions using a mass analyzer (e.g., quadrupole, time-of-flight).
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Biological Context and Significance
The 2-aminopyrimidine moiety is a well-established pharmacophore found in numerous

biologically active compounds. Its ability to act as a hydrogen bond donor and acceptor, as well

as its rigid scaffold, makes it an attractive starting point for the design of enzyme inhibitors and

receptor ligands.

Biological Screening
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Drug Discovery Pathway
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(2-Aminopyrimidin-5-yl)methanol, with its primary amino and hydroxyl functional groups,

serves as a versatile building block for the synthesis of a library of derivatives. These

derivatives can be screened for various biological activities, potentially leading to the

identification of novel therapeutic agents.

Conclusion
This technical guide provides a foundational set of spectroscopic and synthetic data for (2-
Aminopyrimidin-5-yl)methanol. While the spectroscopic data presented is largely predictive,

it offers a valuable starting point for the characterization of this compound. The outlined

synthetic and analytical protocols are based on established methodologies and can be adapted

by researchers in the field. The biological significance of the 2-aminopyrimidine core

underscores the potential of (2-Aminopyrimidin-5-yl)methanol as a key intermediate in drug

discovery programs. Experimental verification of the data provided herein is strongly

recommended.

To cite this document: BenchChem. [Technical Guide: Spectroscopic and Synthetic Overview
of (2-Aminopyrimidin-5-yl)methanol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b050246#spectroscopic-data-for-2-aminopyrimidin-5-
yl-methanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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